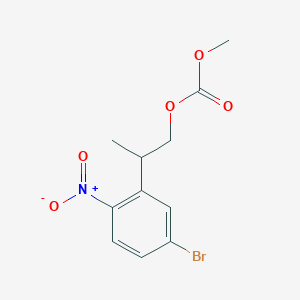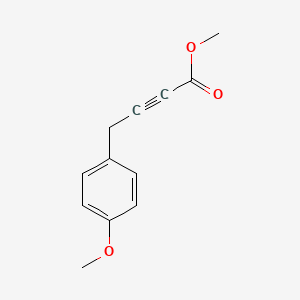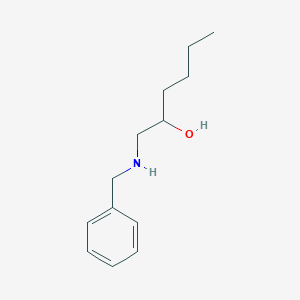![molecular formula C13H13FO3 B14245290 (6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione CAS No. 498532-02-8](/img/structure/B14245290.png)
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione is a chemical compound characterized by its unique structure, which includes an oxane ring substituted with a 2-(2-fluorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.
Introduction of the 2-(2-Fluorophenyl)ethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the oxane ring is reacted with 2-(2-fluorophenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxane derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (6S)-6-[2-(2-Chlorophenyl)ethyl]oxane-2,4-dione
- (6S)-6-[2-(2-Bromophenyl)ethyl]oxane-2,4-dione
- (6S)-6-[2-(2-Iodophenyl)ethyl]oxane-2,4-dione
Uniqueness
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
498532-02-8 |
|---|---|
Molecular Formula |
C13H13FO3 |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
(6S)-6-[2-(2-fluorophenyl)ethyl]oxane-2,4-dione |
InChI |
InChI=1S/C13H13FO3/c14-12-4-2-1-3-9(12)5-6-11-7-10(15)8-13(16)17-11/h1-4,11H,5-8H2/t11-/m0/s1 |
InChI Key |
ADSAOYXLVVJVNB-NSHDSACASA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)CC1=O)CCC2=CC=CC=C2F |
Canonical SMILES |
C1C(OC(=O)CC1=O)CCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)

![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)


![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)


![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
